molecular formula C12H12FN3O2 B1518581 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1155460-50-6

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1518581
M. Wt: 249.24 g/mol
InChI Key: SXTVMFVDIXCXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, also known as F-PTA, is an organic compound that has recently been studied for a variety of scientific applications. It is a synthetically produced compound that has been used in laboratory experiments to study the properties of organic compounds and to develop new drugs. F-PTA has been found to have a variety of biochemical and physiological effects, and its applications are just beginning to be explored.

Scientific Research Applications

Photophysical Properties and Application Prospects

Research indicates that derivatives of 1,2,3-triazoles, including those related to 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid, exhibit bright blue fluorescence with excellent quantum yields, large Stokes shifts, and prolonged fluorescence lifetimes. These properties make them highly sensitive to structural changes and the microenvironment, showing marked changes in quantum yield in response to such variations. The aggregation-induced emission enhancement (AIEE) behavior observed among synthesized compounds suggests their potential application as sensors for monitoring and controlling pH in biological research due to their reversibility between acid and alkaline pH values and low toxicity, supporting their real-time use in biological contexts (Safronov et al., 2020).

Synthesis and Biological Significance

Further research has developed methods for synthesizing triazole derivatives with potential biological applications. For example, the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds addresses the challenge of the Dimroth rearrangement in the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This methodology allows for the creation of compounds with potential as HSP90 inhibitors, highlighting the versatility and biological relevance of triazole derivatives in drug development and therapeutic applications (Ferrini et al., 2015).

Antimicrobial Applications

Triazole derivatives have also been investigated for their antimicrobial potential. For instance, a study on the synthesis and antimicrobial activity of various triazole derivatives revealed their effectiveness against a range of bacteria and fungi. This underscores the potential of 1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid and its analogues in contributing to the development of new antimicrobial agents, which is crucial in addressing the global challenge of antimicrobial resistance (Nagamani et al., 2018).

properties

IUPAC Name

1-(2-fluorophenyl)-5-propan-2-yl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-7(2)11-14-10(12(17)18)15-16(11)9-6-4-3-5-8(9)13/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTVMFVDIXCXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 3
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 4
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 5
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-5-(propan-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.